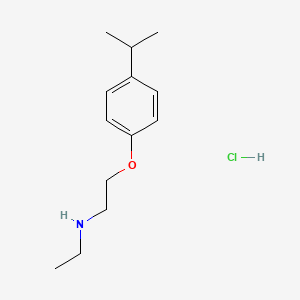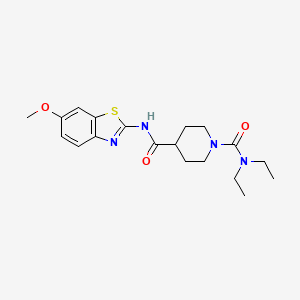
N~1~,N~1~-diethyl-N~4~-(4-fluorophenyl)-1,4-piperidinedicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~1~-diethyl-N~4~-(4-fluorophenyl)-1,4-piperidinedicarboxamide, also known as DFPP, is a chemical compound that has gained widespread attention in scientific research due to its unique properties. DFPP belongs to the class of piperidine derivatives and has been shown to possess potent analgesic and anti-inflammatory effects.
Mécanisme D'action
N~1~,N~1~-diethyl-N~4~-(4-fluorophenyl)-1,4-piperidinedicarboxamide exerts its analgesic and anti-inflammatory effects through the modulation of the opioid and cannabinoid receptors in the body. It acts as an agonist of the mu-opioid receptor and a partial agonist of the cannabinoid receptor type 2 (CB2). This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), through the inhibition of the nuclear factor-kappa B (NF-κB) pathway.
Biochemical and Physiological Effects:
This compound has been shown to possess potent analgesic and anti-inflammatory effects in animal models. It has been shown to reduce pain sensitivity in models of acute and chronic pain. This compound has also been shown to reduce inflammation in models of acute and chronic inflammation. Additionally, this compound has been shown to have a low toxicity profile and does not produce significant adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
N~1~,N~1~-diethyl-N~4~-(4-fluorophenyl)-1,4-piperidinedicarboxamide has several advantages for use in lab experiments. It possesses potent analgesic and anti-inflammatory effects, making it a useful tool for studying pain and inflammation-related disorders. This compound also has a low toxicity profile and does not produce significant adverse effects, making it a safe compound for use in animal models. However, this compound has several limitations as well. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. Additionally, this compound is a synthetic compound and may not accurately reflect the effects of endogenous compounds in the body.
Orientations Futures
There are several future directions for the study of N~1~,N~1~-diethyl-N~4~-(4-fluorophenyl)-1,4-piperidinedicarboxamide. One area of research is the development of this compound analogs with improved pharmacokinetic and pharmacodynamic properties. Another area of research is the investigation of the potential use of this compound as an anti-cancer agent. Additionally, further studies are needed to fully understand the long-term safety and efficacy of this compound in humans.
In conclusion, this compound is a unique and promising compound that has gained widespread attention in scientific research. Its potent analgesic and anti-inflammatory effects make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
Méthodes De Synthèse
N~1~,N~1~-diethyl-N~4~-(4-fluorophenyl)-1,4-piperidinedicarboxamide can be synthesized through a multi-step reaction process. The first step involves the reaction of 4-fluoroaniline with ethyl chloroformate to form N-ethyl-4-fluoroaniline. This intermediate product is then reacted with 1,4-dicarbonyl compounds to form this compound. The final product is obtained through purification and isolation processes.
Applications De Recherche Scientifique
N~1~,N~1~-diethyl-N~4~-(4-fluorophenyl)-1,4-piperidinedicarboxamide has been extensively studied for its potential use as a therapeutic agent for the treatment of various diseases. It has been shown to possess potent analgesic and anti-inflammatory effects, making it a promising candidate for the treatment of chronic pain and inflammation-related disorders. This compound has also been studied for its potential use as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
1-N,1-N-diethyl-4-N-(4-fluorophenyl)piperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3O2/c1-3-20(4-2)17(23)21-11-9-13(10-12-21)16(22)19-15-7-5-14(18)6-8-15/h5-8,13H,3-4,9-12H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXOGZKXIIIONE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N~1~,N~1~-dimethyl-N~4~-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-1,4-piperidinedicarboxamide](/img/structure/B5336446.png)
![4-[2-(4-tert-butylbenzoyl)hydrazino]-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5336448.png)
![2,2,2-trifluoro-N-[3-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B5336461.png)
![3-amino-6-(4-fluorophenyl)-N-isopropylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5336466.png)
![2-(4-chlorophenyl)-5-methyl-4-[(5-methyl-2-thienyl)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5336469.png)
![5-nitro-6-{2-[3-(2-propyn-1-yloxy)phenyl]vinyl}-2,4-pyrimidinediol](/img/structure/B5336484.png)
![1,3,5-trimethyl-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B5336489.png)
![3-({2-[2-(1,3-benzodioxol-5-yl)-1-methylethyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5336492.png)

![ethyl 4-({(1R*,2S*)-2-[(2-pyridinylcarbonyl)amino]cyclobutyl}amino)-1-piperidinecarboxylate](/img/structure/B5336502.png)

![4-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}piperazine-1-sulfonamide](/img/structure/B5336526.png)
![3-[3-(4-chlorophenyl)-2-propylacryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5336539.png)
![2-[(1H-benzimidazol-2-ylthio)methyl]-5-nitro-1H-benzimidazole](/img/structure/B5336548.png)
